molecular formula C10H11N3O B2722839 (1S)-1-(2-Phenyltriazol-4-yl)ethanol CAS No. 2349901-79-5

(1S)-1-(2-Phenyltriazol-4-yl)ethanol

Cat. No.: B2722839
CAS No.: 2349901-79-5
M. Wt: 189.218
InChI Key: GGMIVDFSJMPPLL-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S)-1-(2-Phenyltriazol-4-yl)ethanol is a chiral compound that features a triazole ring substituted with a phenyl group and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(2-Phenyltriazol-4-yl)ethanol typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a click chemistry approach, where an azide and an alkyne react in the presence of a copper catalyst to form the triazole ring.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a substitution reaction, where a phenyl halide reacts with the triazole ring.

    Chiral Reduction: The final step involves the reduction of the ketone to an alcohol using a chiral catalyst to ensure the formation of the (1S) enantiomer.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(2-Phenyltriazol-4-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or aldehyde.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The phenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Halogenated phenyl compounds and appropriate catalysts are often employed.

Major Products

    Oxidation: The major products are ketones or aldehydes.

    Reduction: The major products are reduced triazole derivatives.

    Substitution: The major products are substituted phenyl-triazole derivatives.

Scientific Research Applications

(1S)-1-(2-Phenyltriazol-4-yl)ethanol has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: It can be incorporated into polymers and other materials to enhance their properties.

Mechanism of Action

The mechanism of action of (1S)-1-(2-Phenyltriazol-4-yl)ethanol depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-(2-Phenyltriazol-4-yl)ethanol: The enantiomer of the compound with different chiral properties.

    1-(2-Phenyltriazol-4-yl)ethanone: The ketone analog of the compound.

    1-(2-Phenyltriazol-4-yl)ethane: The fully reduced analog of the compound.

Uniqueness

(1S)-1-(2-Phenyltriazol-4-yl)ethanol is unique due to its chiral nature and the presence of both a triazole ring and a phenyl group

Properties

IUPAC Name

(1S)-1-(2-phenyltriazol-4-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-8(14)10-7-11-13(12-10)9-5-3-2-4-6-9/h2-8,14H,1H3/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGMIVDFSJMPPLL-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN(N=C1)C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=NN(N=C1)C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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